molecular formula C22H21N3O2S B2398509 2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 861634-99-3

2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

Cat. No.: B2398509
CAS No.: 861634-99-3
M. Wt: 391.49
InChI Key: HLELWOBUKKUKLD-UHFFFAOYSA-N
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Description

2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a heterocyclic compound that features a benzofuro-pyrimidine core with a thioether linkage and a phenethylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: The benzofuro-pyrimidine core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-ethylbenzofuran and pyrimidine derivatives.

    Thioether Formation: The thioether linkage is introduced by reacting the benzofuro-pyrimidine intermediate with a thiol reagent under suitable conditions.

    Amide Coupling: The final step involves coupling the thioether intermediate with phenethylacetamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is unique due to its specific combination of a benzofuro-pyrimidine core with a thioether linkage and a phenethylacetamide moiety

Properties

IUPAC Name

2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-18-24-20-16-10-6-7-11-17(16)27-21(20)22(25-18)28-14-19(26)23-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLELWOBUKKUKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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